

Application Notes and Protocols: Sodium Danshensu Dosage for In Vivo Mouse Models

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Compound of Interest

Compound Name: Sodium Danshensu

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Sodium Danshensu (SDS or SDSS), the sodium salt of Danshensu, is a water-soluble compound extracted from the traditional Chinese medicine *Salvia miltiorrhiza* (Danshen). It has garnered significant interest for its therapeutic potential in a range of diseases, primarily due to its antioxidant, anti-inflammatory, and pro-angiogenic properties. This document provides a comprehensive overview of **Sodium Danshensu** dosage and administration protocols for in vivo mouse models, based on peer-reviewed studies.

Data Presentation: Dosage and Administration Summary

The following tables summarize the quantitative data on **Sodium Danshensu** dosage used in various mouse models.

Table 1: Sodium Danshensu Dosage in Neurological Disease Models

Disease Model	Mouse Strain	Dosage	Administration Route	Treatment Duration	Key Findings
Focal Cerebral Ischemia	Not Specified	700 mg/kg/day	Intraperitoneal (i.p.)	Daily until sacrifice (up to 21 days)	Increased neurogenesis and collateralogenesis.[1]
Cerebral Ischemia-Reperfusion Injury	Not Specified	7.5, 15, or 30 mg/kg	Intravenous (i.v.) via tail vein	Single dose	Attenuated pathological changes, reduced necrosis and apoptosis.[2][3]
Cerebral Ischemia (MCAO)	Not Specified	Not specified	Not specified	Administered at 1, 3, 6, or 9 hours post-MCAO	Wide therapeutic time window; neuroprotective by inhibiting oxidative stress and ferroptosis.[4]
Depression (Forced Swimming Test)	C57BL/6	5, 10, or 30 mg/kg	Intraperitoneal (i.p.)	Single dose 30 min before test	Exerted antidepressant-like effects by reducing immobility.[5]

Table 2: Sodium Danshensu Dosage in Cardiovascular and Metabolic Disease Models

Disease Model	Mouse Strain	Dosage	Administration Route	Treatment Duration	Key Findings
Atherosclerosis	ApoE-/-	Not specified	Not specified	Not specified	Stabilized vulnerable plaques and suppressed inflammatory responses.[6]
Doxorubicin-Induced Cardiotoxicity	KM mice	50 or 100 mg/kg/day	Intraperitoneal (i.p.)	3 consecutive days prior to doxorubicin	Improved cardiac function and reduced myocardial marker enzymes.[7]
Skeletal Muscle Fiber Formation and Metabolism	C57BL/6J	5 or 10 mg/kg/day	Oral gavage	8 weeks	Increased muscle mass and endurance, promoted transformation to oxidative muscle fibers.[8]

Table 3: Sodium Danshensu Dosage in Other Disease Models

Disease Model	Mouse Strain	Dosage	Administration Route	Treatment Duration	Key Findings
Pressure Ulcers	ICR mice	0.5 g of cream (concentration not specified)	Topical	Daily for 14 days	Promoted wound healing. [9] [10] [11]
Lewis Lung Carcinoma Xenografts	C57BL/6J	Not specified	Not specified	7 days	Enhanced radioresponse, inhibited tumor angiogenesis. [12]

Table 4: Toxicity Data in Rodents

Species	LD50 / NOAEL	Administration Route	Key Findings
Mice	LD50: 2356.33 mg/kg	Intragastric (i.g.)	Dose-dependent adverse effects and mortality. [13] [14]
Mice	NOAEL: 1835 mg/kg; LOAEL: 2000 mg/kg	Not specified	[14]
Rats	>1500 mg/kg	Intravenous (i.v.)	No signs of toxicity or mortality. [14]
Rats	No adverse effects at 50, 150, and 450 mg/kg	Intraperitoneal (i.p.)	90-day subchronic study showed no mortality or significant changes. [3] [14]

Experimental Protocols

Protocol 1: Focal Cerebral Ischemia Model

Objective: To evaluate the effect of **Sodium Danshensu** on neurogenesis and angiogenesis following stroke.

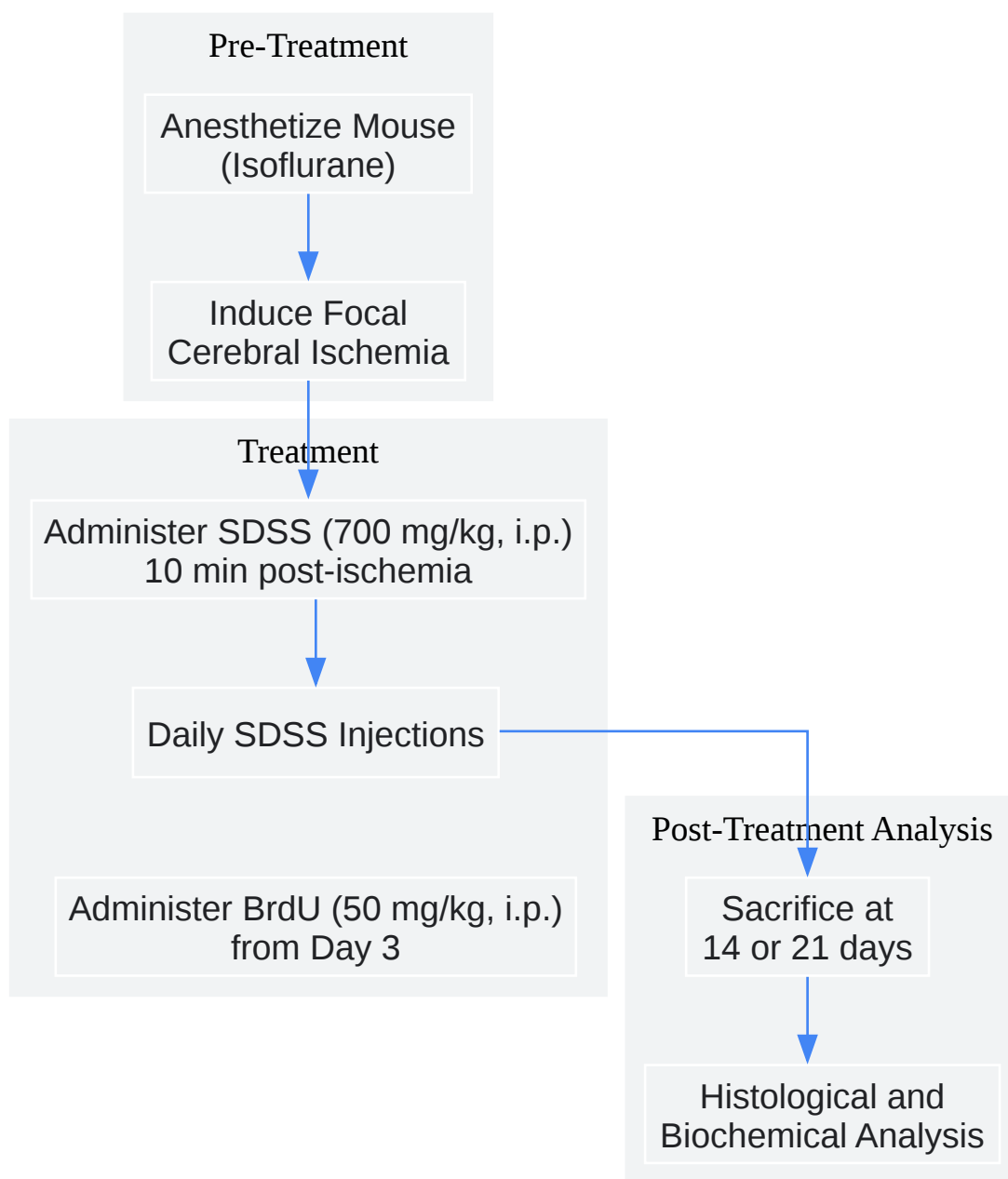
Animal Model:

- Species: Mouse
- Anesthesia: 3.5% isoflurane for induction, maintained at 1.5%.

Procedure:

- Induce focal cerebral ischemia targeting the sensorimotor cortex using an established artery occlusion model.
- Prepare **Sodium Danshensu** solution for injection.
- Administer **Sodium Danshensu** (700 mg/kg) or vehicle via intraperitoneal (i.p.) injection 10 minutes after the onset of the ischemic insult.
- Continue daily i.p. injections until the animals are sacrificed.
- To label proliferating cells, administer 5-bromo-2'-deoxyuridine (BrdU; 50 mg/kg, i.p.) daily, starting on day 3 post-ischemia.
- Sacrifice animals at desired time points (e.g., 14 or 21 days) for tissue analysis.
- Analyze brain tissue for markers of neurogenesis (e.g., NeuN/BrdU co-localization), angiogenesis (vascular density), and expression of trophic factors (e.g., VEGF, BDNF).[\[1\]](#)

Experimental Workflow for Focal Cerebral Ischemia Model



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Caption: Workflow for **Sodium Danshensu** treatment in a mouse model of focal cerebral ischemia.

Protocol 2: Skeletal Muscle Metabolism and Endurance Model

Objective: To assess the long-term effects of oral **Sodium Danshensu** on muscle mass and physical endurance.

Animal Model:

- Species: Mouse (e.g., C57BL/6J)
- Age: 4 weeks old at the start of the experiment.
- Acclimation: 1 week prior to treatment.

Procedure:

- House mice under standard conditions (12h light/dark cycle, 23°C ± 2°C) with ad libitum access to water and a standard chow diet.
- Randomly assign mice to three groups: Control (saline), Low Dose SDSS (5 mg/kg), and High Dose SDSS (10 mg/kg).
- Dissolve **Sodium Danshensu** in saline.
- Administer the assigned treatment daily via oral gavage for 8 weeks.
- Monitor body weight regularly throughout the study.
- At the end of the 8-week period, perform functional tests:
 - Grip Strength Test: Use a grip strength meter to measure the maximal force.
 - Treadmill Endurance Test: Measure the total running distance until exhaustion.
- Following functional tests, perform a glucose tolerance test (GTT).
- Euthanize mice by an approved method (e.g., cervical dislocation).
- Dissect and weigh skeletal muscles (e.g., gastrocnemius, tibialis anterior) and adipose tissue.

- Analyze muscle tissue for fiber type composition (e.g., via H&E and immunofluorescence staining) and metabolic enzyme activity (e.g., SDH, LDH).[8]

Protocol 3: Cerebral Ischemia-Reperfusion Injury Model

Objective: To investigate the acute neuroprotective effects of **Sodium Danshensu** against ischemia-reperfusion injury.

Animal Model:

- Species: Mouse or Rat
- Procedure: A model of transient middle cerebral artery occlusion (MCAO) is commonly used.

Procedure:

- Anesthetize the animal.
- Induce cerebral ischemia by occluding the middle cerebral artery for a defined period (e.g., 1-2 hours).
- Remove the occlusion to allow for reperfusion.
- Administer **Sodium Danshensu** (7.5, 15, or 30 mg/kg) or vehicle (e.g., saline) via tail vein injection at the onset of reperfusion.
- Monitor neurological deficits at various time points post-reperfusion.
- After a set duration (e.g., 24 hours), sacrifice the animals.
- Perfuse and collect brain tissue.
- Assess the extent of brain injury:
 - Infarct Volume: Use TTC staining, where healthy tissue stains red and necrotic tissue remains white.
 - Apoptosis: Use TUNEL staining to identify apoptotic cells in the peri-infarct region.

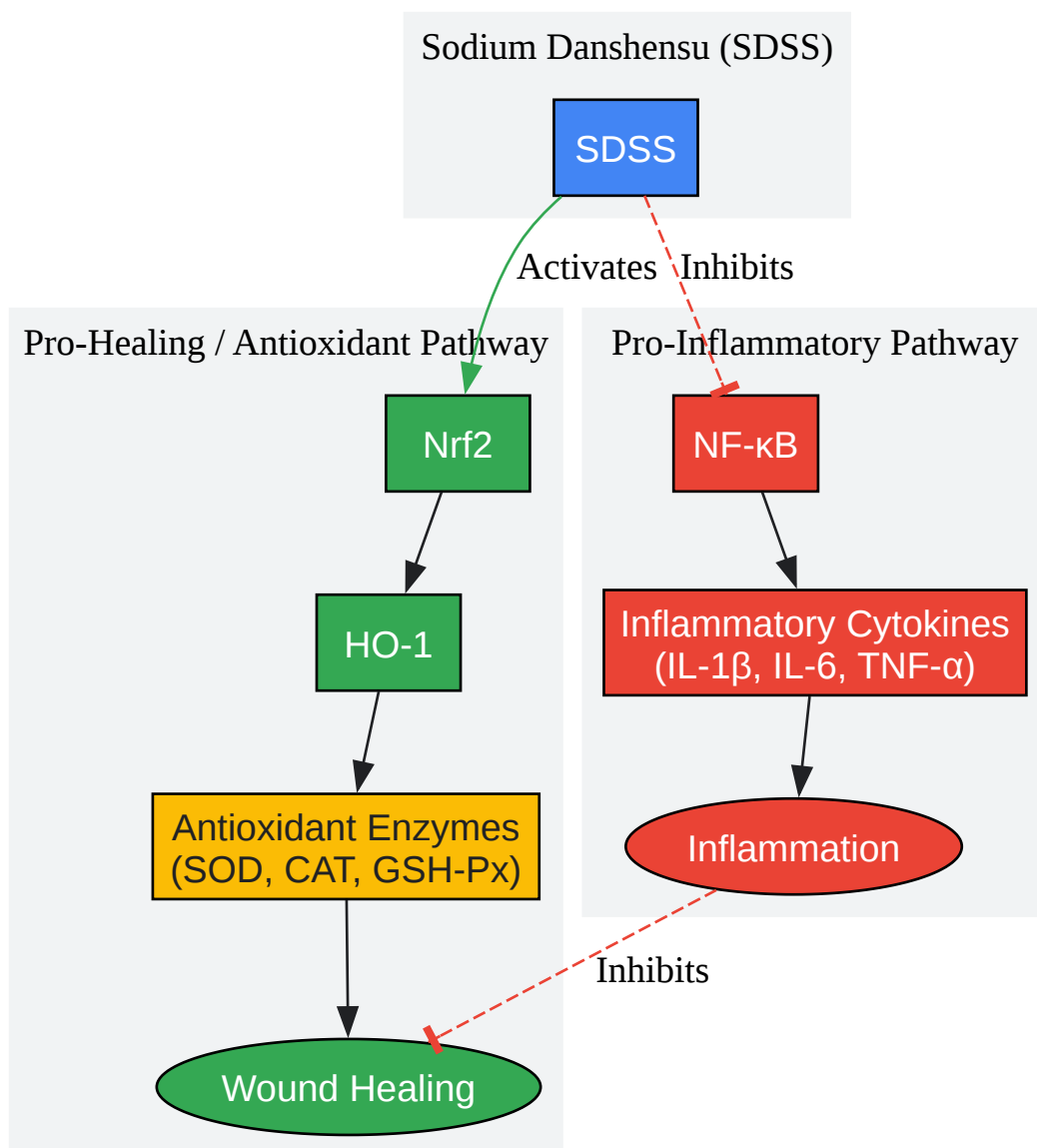
- Histopathology: Use H&E staining to observe cellular edema and arrangement.[2][3]

Signaling Pathways

Sodium Danshensu exerts its effects through the modulation of several key signaling pathways.

Nrf2/HO-1 and NF- κ B Signaling in Wound Healing

In the context of pressure ulcer healing, **Sodium Danshensu** has been shown to activate the Nrf2/HO-1 pathway, which is crucial for antioxidant defense, while inhibiting the pro-inflammatory NF- κ B pathway.[9][10]

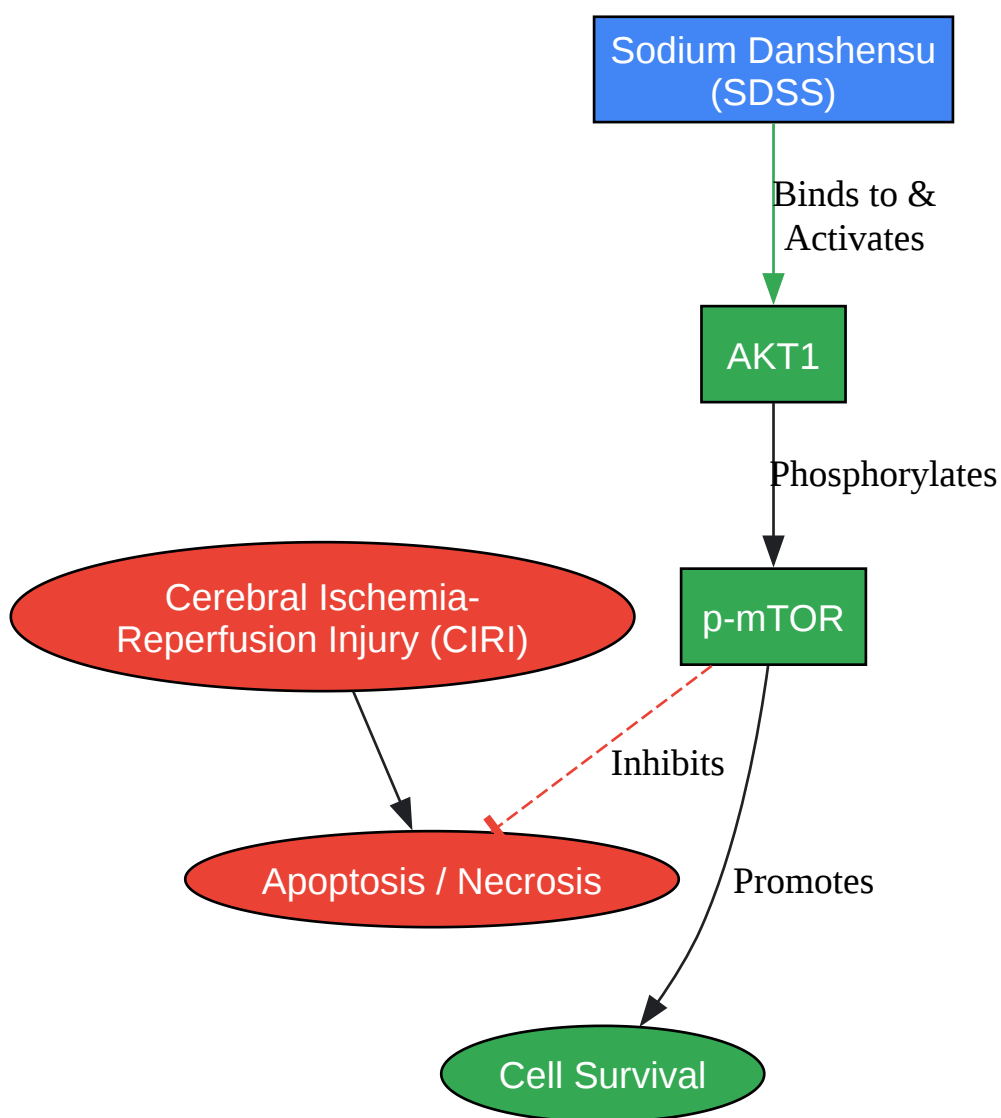


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Caption: SDSS promotes wound healing by activating Nrf2 and inhibiting NF- κ B pathways.

AKT1/mTOR Signaling in Cerebral Ischemia

Sodium Danshensu has been identified to directly target and activate AKT1, a key protein in cell survival pathways. This activation leads to the phosphorylation of its downstream effector, mTOR, ultimately protecting against apoptosis in the brain following ischemic injury.[2][3][15]

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Caption: Neuroprotective mechanism of **Sodium Danshensu** via the AKT1/mTOR pathway.

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